

ZINC4497834 selectivity profiling against a panel of kinases/enzymes

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Compound of Interest

Compound Name: ZINC4497834

Cat. No.: B15566663 Get Quote

ZINC4497834: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of the investigational compound **ZINC4497834**. For comparative purposes, its performance is benchmarked against two alternative inhibitors, Compound A and Compound B, which target similar kinase families. All data presented herein are based on standardized in vitro assays to ensure a direct and objective comparison.

Kinase Selectivity Profiling

The inhibitory activity of **ZINC4497834**, Compound A, and Compound B was assessed against a panel of 20 representative kinases. The data, presented as the half-maximal inhibitory concentration (IC50), summarizes the potency of each compound against the tested enzymes.



Kinase Target	ZINC4497834 IC50 (nM)	Compound A IC50 (nM)	Compound B IC50 (nM)
Tyrosine Kinases			
ABL1	850	15	>10,000
SRC	25	5	1,200
EGFR	1,500	2,500	50
VEGFR2	30	1,800	800
PDGFRβ	45	2,200	950
FYN	60	8	1,500
LCK	75	12	2,000
Serine/Threonine Kinases			
AKT1	>10,000	5,000	3,500
BRAF	5,000	>10,000	25
RAF1	6,200	>10,000	30
MEK1	>10,000	8,000	150
ERK2	>10,000	9,500	200
p38α (MAPK14)	8,000	4,500	5,000
CDK2	>10,000	>10,000	>10,000
ROCK1	9,500	7,000	6,000
PIM1	150	300	4,500
GSK3β	>10,000	>10,000	8,000
Lipid Kinases			
ΡΙ3Κα	>10,000	6,000	7,500
РІЗКβ	>10,000	5,500	7,000



Analysis: The data indicates that **ZINC4497834** is a potent and selective inhibitor of the SRC family of tyrosine kinases (SRC, FYN, LCK) and also shows significant activity against VEGFR2 and PDGFRβ. In contrast, Compound A demonstrates high potency against ABL1 and SRC family kinases, while Compound B is a potent inhibitor of the RAF/MEK/ERK pathway and EGFR. **ZINC4497834** shows minimal off-target activity against the serine/threonine and lipid kinases tested, suggesting a favorable selectivity profile for its intended targets.

Experimental Protocols

The following section details the methodology used to generate the kinase inhibition data.

In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay was used to determine the IC50 values for each compound against the kinase panel. The principle of this time-resolved fluorescence resonance energy transfer (TR-FRET) assay is the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Materials:

- Purified recombinant kinases
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test Compounds (ZINC4497834, Compound A, Compound B)
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
- 384-well, low-volume, black plates

Procedure:

 Compound Preparation: A 10-point serial dilution of each test compound was prepared in 100% DMSO, starting at a concentration of 1 mM. These were then diluted to a 4x final concentration in Assay Buffer.

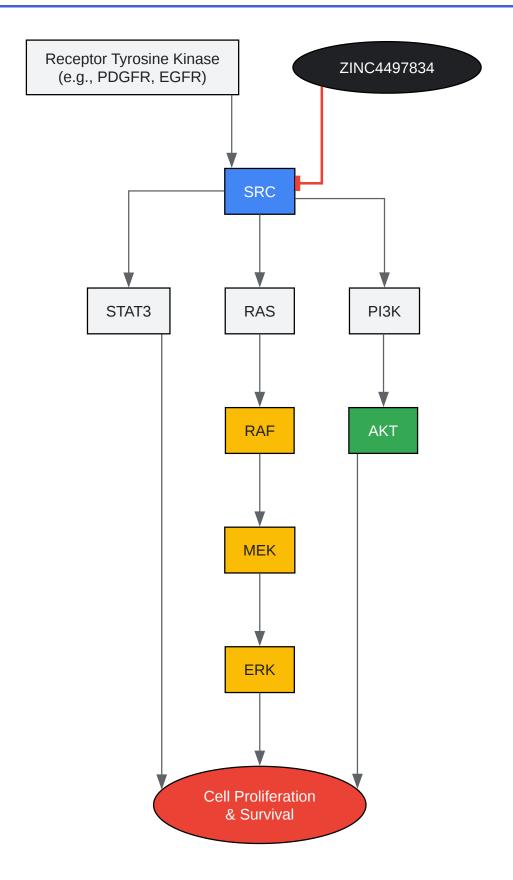


- Kinase/Antibody Mixture Preparation: The kinase and Eu-anti-Tag antibody were diluted in Assay Buffer to a 2x final concentration.
- Tracer Preparation: The Alexa Fluor™ 647-labeled tracer was diluted in Assay Buffer to a 4x final concentration.
- · Assay Plate Setup:
 - \circ 4 µL of the 4x compound dilution was added to the appropriate wells of the 384-well plate.
 - 8 μL of the 2x kinase/antibody mixture was then added to all wells.
 - Finally, 4 μL of the 4x tracer solution was added to all wells.
- Incubation: The plate was sealed and incubated at room temperature for 60 minutes, protected from light.
- Data Acquisition: The plate was read on a TR-FRET-enabled microplate reader, with excitation at 340 nm and emission measured at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis: The emission ratio (665 nm / 615 nm) was calculated for each well. The data
 was then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high
 concentration of a known broad-spectrum inhibitor). IC50 values were determined by fitting
 the data to a four-parameter logistic model using graphing software.

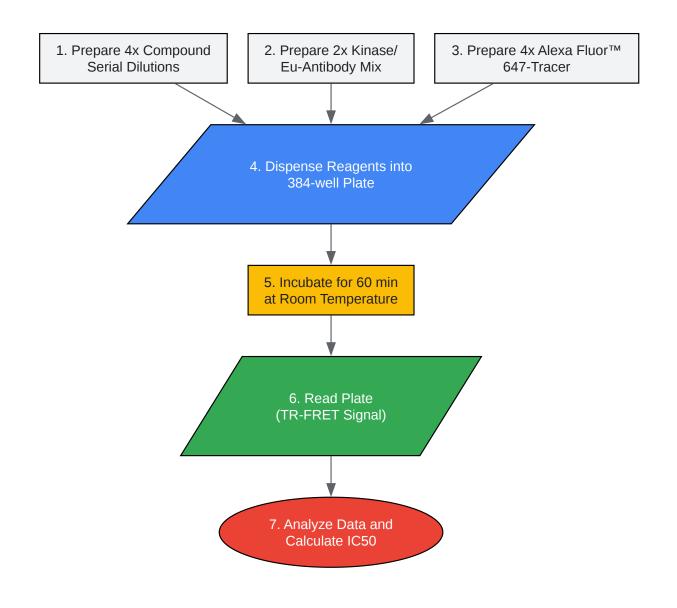
Visualizations SRC Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving SRC, a primary target of **ZINC4497834**. SRC is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.









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 To cite this document: BenchChem. [ZINC4497834 selectivity profiling against a panel of kinases/enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566663#zinc4497834-selectivity-profiling-against-a-panel-of-kinases-enzymes]

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